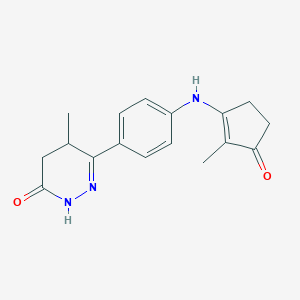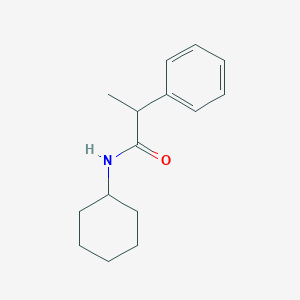
N-Cyclohexyl-2-phenylpropionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclohexyl-2-phenylpropionamide (CPP) is a chemical compound that belongs to the class of amides. It is commonly used in scientific research for its various biochemical and physiological effects. CPP is known to have a wide range of applications in the field of medicine and pharmacology.
Mecanismo De Acción
The mechanism of action of N-Cyclohexyl-2-phenylpropionamide is not well understood. However, it is believed to act on the endocannabinoid system by inhibiting the reuptake of anandamide, a neurotransmitter that is involved in pain modulation and mood regulation. This compound may also interact with other receptors in the brain, such as the GABA-A receptor, which is involved in anxiety and depression.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to reduce pain and inflammation in animal models. This compound has also been shown to have anxiolytic and antidepressant effects. Additionally, this compound has been found to increase the levels of endocannabinoids in the brain, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-Cyclohexyl-2-phenylpropionamide in lab experiments is its high yield of synthesis, making it an efficient and cost-effective method for producing the compound. Additionally, this compound has been extensively studied for its various scientific research applications, making it a well-established tool for researchers. However, one of the limitations of using this compound is its lack of selectivity for the endocannabinoid system, which may lead to off-target effects.
Direcciones Futuras
For the study of N-Cyclohexyl-2-phenylpropionamide include the development of more selective compounds, further studies on its mechanism of action, and the use of this compound in combination with other drugs.
Métodos De Síntesis
The synthesis of N-Cyclohexyl-2-phenylpropionamide involves the reaction between cyclohexanone and phenylacetic acid. The reaction is catalyzed by a base, and the product is isolated through recrystallization. The yield of this compound synthesis is typically high, making it an efficient and cost-effective method for producing the compound.
Aplicaciones Científicas De Investigación
N-Cyclohexyl-2-phenylpropionamide has been extensively studied for its various scientific research applications. It has been shown to have significant analgesic and anti-inflammatory effects in animal models. This compound has also been used as a tool to study the role of the endocannabinoid system in pain modulation. Additionally, this compound has been investigated for its potential use in the treatment of anxiety and depression.
Propiedades
Fórmula molecular |
C15H21NO |
|---|---|
Peso molecular |
231.33 g/mol |
Nombre IUPAC |
N-cyclohexyl-2-phenylpropanamide |
InChI |
InChI=1S/C15H21NO/c1-12(13-8-4-2-5-9-13)15(17)16-14-10-6-3-7-11-14/h2,4-5,8-9,12,14H,3,6-7,10-11H2,1H3,(H,16,17) |
Clave InChI |
GGTWIOOOEDGVEZ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C(=O)NC2CCCCC2 |
SMILES canónico |
CC(C1=CC=CC=C1)C(=O)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



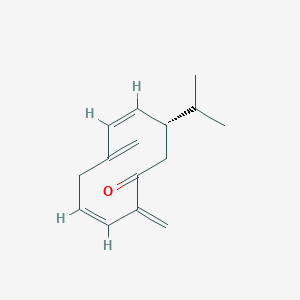
![[[(2R,3S,4R,5R)-5-[6-amino-8-(4-bromo-2,3-dioxobutyl)sulfanylpurin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B220323.png)
![[(4S,6S)-4,6-dimethyl-3,7-dioxononan-5-yl] 6-(6-ethyl-3,5-dimethyl-4-oxopyran-2-yl)-3-hydroxy-2,2,4-trimethyl-5-oxohexanoate](/img/structure/B220325.png)
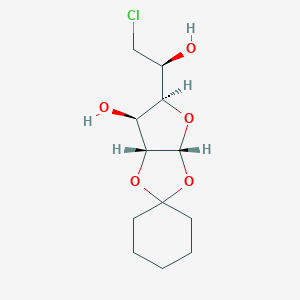
![1,4-Bis[(2-methylphenyl)acetyl]piperazine](/img/structure/B220337.png)

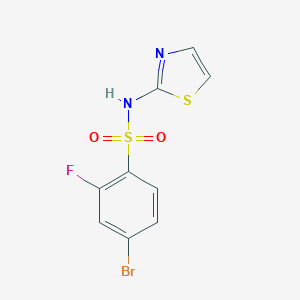
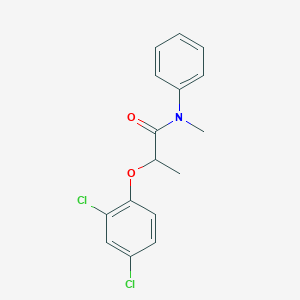
![(2S,3S,4S,5S,6R)-5-(9H-carbazol-4-yloxy)-6-ethoxy-3,4,5-trihydroxy-6-[(propan-2-ylamino)methyl]oxane-2-carboxylic acid](/img/structure/B220347.png)

![N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B220355.png)
![(1S,3R,6S,7S,8R,11S,12S,16R)-7,12,16-Trimethyl-15-[(1S)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid](/img/structure/B220376.png)
